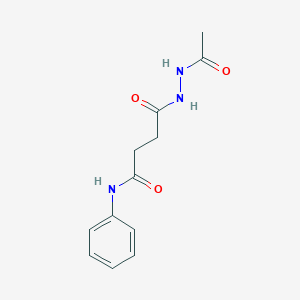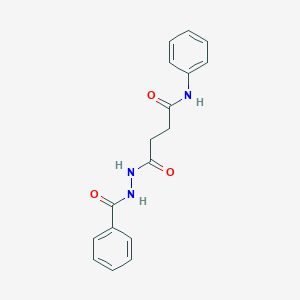![molecular formula C19H14N2O2S2 B324916 METHYL 2-{[3-CYANO-6-PHENYL-4-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE](/img/structure/B324916.png)
METHYL 2-{[3-CYANO-6-PHENYL-4-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 2-{[3-CYANO-6-PHENYL-4-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that features a unique combination of functional groups, including a cyano group, a phenyl group, a thienyl group, and a pyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[3-CYANO-6-PHENYL-4-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienyl Group: The thienyl group can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Pyridinyl Group: The pyridinyl group can be synthesized through the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling Reactions: The thienyl and pyridinyl groups are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Thioester Formation: The final step involves the formation of the thioester by reacting the coupled product with methyl chloroacetate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 2-{[3-CYANO-6-PHENYL-4-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE undergoes various types of chemical reactions, including:
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Ammonia, primary amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Amides, other derivatives
Applications De Recherche Scientifique
METHYL 2-{[3-CYANO-6-PHENYL-4-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic semiconductors and organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mécanisme D'action
The mechanism of action of METHYL 2-{[3-CYANO-6-PHENYL-4-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
METHYL 2-{[3-CYANO-6-PHENYL-4-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE: is compared with other thiophene and pyridine derivatives, such as:
Uniqueness
Electronic Properties: The combination of the thienyl and pyridinyl groups imparts unique electronic properties, making it suitable for applications in organic electronics.
Biological Activity: The presence of the cyano and ester groups enhances its potential as a pharmacophore for drug development.
Propriétés
Formule moléculaire |
C19H14N2O2S2 |
|---|---|
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
methyl 2-(3-cyano-6-phenyl-4-thiophen-2-ylpyridin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C19H14N2O2S2/c1-23-18(22)12-25-19-15(11-20)14(17-8-5-9-24-17)10-16(21-19)13-6-3-2-4-7-13/h2-10H,12H2,1H3 |
Clé InChI |
WFTFWNRHDCGONM-UHFFFAOYSA-N |
SMILES |
COC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CS3)C#N |
SMILES canonique |
COC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CS3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[acetyl(methyl)amino]phenyl}-2,2-diphenylacetamide](/img/structure/B324833.png)
![N~1~,N~2~-bis[1-(hydroxymethyl)-2-methylbutyl]ethanediamide](/img/structure/B324838.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-2-methoxyaniline](/img/structure/B324842.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-iodobenzamide](/img/structure/B324844.png)
![4-{2-[(4-chlorophenyl)sulfonyl]hydrazino}-4-oxo-N-phenylbutanamide](/img/structure/B324845.png)
![4-[2-(3-iodo-4-methoxybenzoyl)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B324846.png)
![4-[2-(diphenylacetyl)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B324848.png)
![4-oxo-4-[2-(phenoxyacetyl)hydrazino]-N-phenylbutanamide](/img/structure/B324850.png)
![4-oxo-N-phenyl-4-[2-(3-phenylpropanoyl)hydrazino]butanamide](/img/structure/B324852.png)
![4-[2-(4-fluorobenzoyl)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B324855.png)
![4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxo-N-phenylbutanamide](/img/structure/B324856.png)
![4-[2-(2-methylbenzoyl)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B324858.png)


